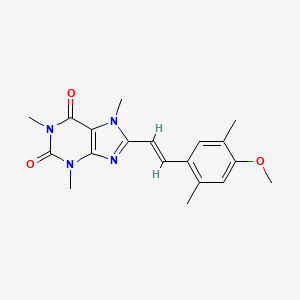

(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine

Beschreibung

Eigenschaften

CAS-Nummer |

155814-34-9 |

|---|---|

Molekularformel |

C19H22N4O3 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C19H22N4O3/c1-11-10-14(26-6)12(2)9-13(11)7-8-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b8-7+ |

InChI-Schlüssel |

HYJNXAOWTWJLMD-BQYQJAHWSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Technical Monograph: (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine

Topic: (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine Mechanism of Action Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

A High-Affinity Adenosine A Receptor Antagonist Probe[1]

Executive Summary

(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is a synthetic xanthine derivative engineered as a potent and highly selective Adenosine A

Its primary utility lies in neuropharmacology as a chemical probe for mapping A

Molecular Architecture & Pharmacophore

The efficacy of (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is dictated by three structural domains:

| Domain | Structural Feature | Pharmacological Function |

| Core Scaffold | 1,3,7-Trimethylxanthine (Caffeine) | Provides the base affinity for adenosine receptors (non-selective). |

| Linker | (E)-Styryl (trans-alkene) | The rigid trans geometry is critical for projecting the phenyl ring into a specific hydrophobic sub-pocket of the A |

| Terminal Ring | 4-Methoxy-2,5-dimethylphenyl | Selectivity Filter: The para-methoxy group acts as a hydrogen bond acceptor, while the ortho/meta-methyl groups provide hydrophobic bulk that locks the conformation, enhancing affinity ( |

Mechanism of Action (Core Dynamics)

Orthosteric Antagonism

The compound functions as a competitive orthosteric antagonist. It binds to the transmembrane domain of the G

-

Resting State Stabilization: Unlike agonists that induce a conformational collapse of Transmembrane Helix 6 (TM6) to accommodate G-protein coupling, this antagonist stabilizes the receptor in an inactive ionic-lock conformation.

-

Kinetics: The bulky styryl tail creates a high energy barrier for dissociation, resulting in a prolonged residence time on the receptor.

Signal Transduction Blockade

Under physiological conditions (e.g., striatal signaling), adenosine tonically activates A

-

Blockade: Prevents G

protein activation. -

Effector Inhibition: Halts the activation of Adenylyl Cyclase (AC).

-

Second Messenger: Reduces intracellular cAMP accumulation and subsequent PKA activation.

The Striatal A -D Interaction (The "Brake" Hypothesis)

In the striatum, A

-

Normal State: A

activation reduces D -

Drug Effect: By blocking A

, the compound removes this negative allosteric modulation, effectively enhancing D

Pathway Visualization

The following diagram illustrates the antagonistic crosstalk in the striatum.

Caption: Mechanism of Action in the Striatum. The compound blocks A2A, releasing the 'brake' on D2 receptors, thereby enhancing dopaminergic signaling and reducing motor inhibition.

Experimental Validation Protocols

To validate the affinity and mechanism of (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant (

Materials:

-

Source: Rat striatal membranes (rich in A

) or HEK293-hA -

Radioligand: [

H]ZM241385 (Antagonist, -

Non-specific control: 10

M XAC or NECA. -

Buffer: 50 mM Tris-HCl, 10 mM MgCl

, pH 7.4. Critical: Add 2 U/mL Adenosine Deaminase (ADA) to degrade endogenous adenosine.

Workflow:

-

Preparation: Incubate membrane protein (20-50

g) with ADA for 30 min at 37°C. -

Competition: Add [

H]Ligand (~1-2 nM) + Increasing concentrations of (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine ( -

Equilibrium: Incubate for 90 min at 25°C.

-

Separation: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Analysis: Liquid scintillation counting. Plot % Displacement vs. Log[Concentration].

-

Calculation: Derive

and convert to

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm antagonistic activity (vs. inverse agonism).

Workflow:

-

Cell Line: CHO or HEK293 stably expressing human A

R. -

Stimulation: Treat cells with

concentration of agonist CGS21680 (stimulates cAMP). -

Treatment: Co-incubate with serial dilutions of the test compound.

-

Detection: Lyse cells and quantify cAMP using TR-FRET (e.g., HTRF®) or Luciferase reporter.

-

Result: A dose-dependent decrease in cAMP signal confirms antagonism.

Experimental Workflow Visualization

Caption: Radioligand Binding Assay Workflow for Affinity Determination.

Therapeutic & Diagnostic Implications

Parkinson’s Disease (PD)

As a selective A

Imaging Probe Potential

The extended styryl conjugation system of (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine suggests potential intrinsic fluorescence or suitability as a precursor for

References

-

Jacobson, K. A., et al. (1993). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

-

Shimada, J., et al. (1992). "Adenosine A2A antagonists with potent anti-parkinsonian activity."[1][2] Bioorganic & Medicinal Chemistry Letters. (Foundational work on styryl-xanthine derivatives).

-

Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

- Ongini, E., & Fredholm, B. B. (1996). "Pharmacology of adenosine A2A receptors." Trends in Pharmacological Sciences. (Describes the A2A-D2 interaction).

Sources

Technical Guide: Adenosine A2A Receptor Antagonist Xanthine Derivatives

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Xanthine Renaissance

The adenosine A2A receptor (A2AR) has emerged as a critical non-dopaminergic target for Parkinson’s disease (PD) and, more recently, as a checkpoint inhibitor in immuno-oncology. While non-xanthine scaffolds (e.g., triazolo-triazines) have gained traction, xanthine derivatives remain the foundational bedrock of this therapeutic class.

This guide dissects the structural biology, synthetic pathways, and pharmacological characterization of A2A-selective xanthines, with a specific focus on the 8-styrylxanthine subclass (exemplified by Istradefylline/KW-6002 ). We move beyond basic descriptions to analyze the causality of structure-activity relationships (SAR) and provide self-validating experimental protocols.

Structural Biology & SAR: Engineering Selectivity

The challenge in designing A2AR antagonists is achieving selectivity over the A1 receptor (A1R), which is widely distributed in the CNS and cardiovascular system. The classic xanthine scaffold (1,3,7-trimethylxanthine) is non-selective. Specific modifications are required to shift affinity toward A2A.

The Xanthine Scaffold Analysis

The xanthine core binds to the orthosteric site of the A2AR. Key interactions involve

-

N1 & N3 Positions: Small alkyl groups (Methyl, Ethyl, Propyl) are tolerated. Bulky groups here often reduce affinity due to steric clashes with the receptor pocket walls.

-

N7 Position: Methylation at N7 is a critical determinant for A2A selectivity. Unlike A1R, the A2AR pocket accommodates N7-methyl groups, often enhancing selectivity by >10-fold compared to N7-H analogs.

-

C8 Position (The Selectivity Driver): This is the most versatile vector for optimization.

-

Aryl/Styryl Substitution: Introduction of an (E)-styryl group at C8 (as seen in Istradefylline) dramatically increases affinity (Ki < 10 nM) and selectivity. The styryl moiety extends into a hydrophobic sub-pocket unique to A2AR, stabilizing the inactive conformation.

-

Electronic Effects: Electron-donating groups (e.g., 3,4-dimethoxy) on the styryl ring further enhance binding enthalpy.

-

Quantitative SAR Data

The following table illustrates the impact of C8 and N7 modifications on binding affinity (Ki) and Selectivity.

| Compound | Structure (N1, N3, N7, C8) | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |

| Caffeine | 1,3,7-Me, 8-H | ~25,000 | ~20,000 | 0.8 (Non-selective) |

| Theophylline | 1,3-Me, 7-H, 8-H | ~15,000 | ~10,000 | 0.6 (Non-selective) |

| KF17837 | 1,3-Pr, 7-Me, 8-(3,4-dimethoxystyryl) | 1.2 | 880 | 733 |

| Istradefylline | 1,3-Et, 7-Me, 8-(E)-styryl | 2.2 | >2,000 | >900 |

Synthetic Architectures

Constructing 8-styrylxanthines requires a strategy that avoids harsh conditions which might isomerize the styryl double bond or degrade the xanthine ring.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the two primary routes: the classical Traube Synthesis (Route A) and the modern C8-Functionalization via Palladium catalysis (Route B).

Figure 1: Convergent synthetic pathways for 8-substituted xanthine derivatives. Route B is generally preferred for generating libraries for SAR exploration.

Detailed Protocol: Microwave-Assisted Synthesis of 8-Styrylxanthine

Context: Traditional Traube synthesis often suffers from low yields during the ring closure of the styryl-amide intermediate. Microwave irradiation significantly accelerates this step.

Reagents:

-

5,6-diamino-1,3-diethyluracil (Precursor)

-

Cinnamic acid (or substituted derivative)

-

EDCI (Coupling agent)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (Catalyst)

Step-by-Step Methodology:

-

Amide Formation: Dissolve 5,6-diamino-1,3-diethyluracil (10 mmol) and cinnamic acid (10 mmol) in DMF. Add EDCI (11 mmol) and stir at room temperature for 4 hours. Validation: Monitor TLC for disappearance of the diamine. Precipitate with water, filter, and dry to obtain the amide intermediate.

-

Cyclodehydration (Ring Closure): Suspend the amide intermediate (5 mmol) in HMDS (15 mL) with a catalytic amount of ammonium sulfate (50 mg).

-

Microwave Irradiation: Place the reaction vessel in a dedicated microwave reactor. Heat to 150°C for 15–30 minutes (pressure sealed). Note: Conventional heating would require 24+ hours reflux.

-

Work-up: Cool to room temperature. Add methanol to quench excess HMDS. Concentrate in vacuo.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM:MeOH 95:5).

-

QC Check: 1H-NMR must show the characteristic trans-olefin protons (d, J=16 Hz) to confirm the (E)-isomer configuration.

Pharmacological Characterization

To validate a candidate as a viable drug lead, one must confirm not just binding, but the functional blockade of the Gs-coupled pathway.

Signaling Pathway & Mechanism of Action

In the striatum, A2ARs are colocalized with Dopamine D2 receptors on the Medium Spiny Neurons (MSNs) of the indirect pathway.[[“]] They function antagonistically.[[“]][2][3]

Figure 2: The A2A/D2 antagonistic interaction in striatal neurons. Xanthine antagonists prevent the A2A-mediated increase in cAMP, thereby reducing the indirect pathway overactivity associated with Parkinsonian symptoms.

Validated Protocol: Radioligand Binding Assay

This protocol determines the affinity (

Materials:

-

Membranes: HEK-293 cells stably expressing human A2AR.[5]

-

Radioligand:

ZM241385 (High affinity, A2A selective antagonist). -

Non-specific control: 10

XAC (Xanthine Amine Congener).

Procedure:

-

Preparation: Thaw membrane prep and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM

, pH 7.4). -

Incubation: In a 96-well plate, add:

-

50

Test Compound (various concentrations).[6] -

50

-

100

Membrane suspension (10-20

-

-

Equilibrium: Incubate at 25°C for 90 minutes. Note: Xanthines are generally lipophilic; ensure <1% DMSO concentration to prevent assay interference.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillant and count radioactivity (CPM).

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

and convert to

Therapeutic Implications

Parkinson's Disease (PD)

Istradefylline is FDA-approved as an adjunctive treatment to levodopa/carbidopa. By blocking striatal A2ARs, it reduces the "off" time (motor fluctuations) without worsening dyskinesia, a common side effect of direct dopaminergic stimulation.

Immuno-Oncology (Emerging)

High concentrations of adenosine in the tumor microenvironment (TME) suppress T-cell activity via A2AR signaling (cAMP inhibits T-cell activation). A2AR antagonists can "release the brake" on the immune system. While non-xanthine structures (e.g., furan derivatives) are common here, xanthine derivatives are being re-evaluated for their potential to enhance the efficacy of checkpoint inhibitors (PD-1/PD-L1 antibodies).

References

-

Shimada, J., et al. (1992). "Adenosine A2A receptor antagonists with potent anti-parkinsonian activity."[3][7][8] Journal of Medicinal Chemistry.

-

Muller, C. E., et al. (1996). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.

-

Kanda, T., et al. (1998).[8] "Adenosine A2A antagonist: a novel antiparkinsonian agent that does not provoke dyskinesia in parkinsonian monkeys." Annals of Neurology.

-

Hockemeyer, J., et al. (2004). "Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives." Beilstein Journal of Organic Chemistry.

-

Chen, J.F., et al. (2013). "Adenosine A2A receptors and brain injury: broad spectrum of neuroprotection, multifaceted actions and 'fine tuning' modulation." Progress in Neurobiology.

Sources

- 1. consensus.app [consensus.app]

- 2. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

Precision Engineering of the Xanthine Scaffold: A Technical Guide to 8-Substituted Caffeine Derivatives

Executive Summary: The C8 "Switch"

Caffeine (1,3,7-trimethylxanthine) is a non-selective adenosine receptor antagonist with moderate affinity. In drug discovery, particularly for neurodegenerative disorders like Parkinson’s Disease (PD), the therapeutic goal is often high selectivity for the Adenosine

The C8 position of the xanthine core acts as a critical "molecular switch." Unlike the N1, N3, and N7 positions, which primarily dictate pharmacokinetic properties and general purine recognition, the C8 position faces the "non-xanthine" binding pocket. Modifications here allow researchers to introduce steric bulk that clashes with the

This guide details the synthetic protocols, structure-activity relationships (SAR), and validation assays required to exploit this scaffold.

Synthetic Architecture: The "Divergent" Approach

To explore the C8 space efficiently, we utilize a divergent synthetic strategy. While direct lithiation (using LDA at -78°C) is chemically elegant, it is often plagued by solubility issues and side reactions in scale-up.

For robust library generation, the 8-Bromo Intermediate Route is the field-proven standard, allowing for both nucleophilic aromatic substitution (

Diagram 1: Divergent Synthetic Workflow

Caption: Divergent synthesis from the 8-bromocaffeine pivot point allows access to both polar (Path A) and hydrophobic (Path B) chemical space.

Protocol: Synthesis of 8-(3-Chlorostyryl)caffeine (CSC) via Heck Coupling

Rationale: This protocol synthesizes the benchmark

Materials:

-

8-Bromocaffeine (1.0 eq)

-

3-Chlorostyrene (1.2 eq)

-

Palladium(II) acetate (

) (5 mol%) -

Triphenylphosphine (

) (10 mol%) -

Triethylamine (

) (Base) -

DMF (Solvent, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 8-bromocaffeine (2 mmol) in anhydrous DMF (10 mL).

-

Catalyst Addition: Add

and -

Coupling: Add 3-chlorostyrene and triethylamine.

-

Reflux: Heat the mixture to 140°C for 12-16 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1). The starting bromide spot (

) should disappear, replaced by a fluorescent blue spot ( -

Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid. If oily, extract with DCM. Purify via recrystallization from Ethanol/Water or column chromatography.

-

Validation:

-NMR must show the trans-alkene doublets (

Structure-Activity Relationship (SAR) Analysis

The SAR of 8-substituted caffeine derivatives is driven by the need to differentiate between the highly homologous

The Hydrophobic Pocket ( Selectivity)

The

-

Observation: Introduction of large, planar, hydrophobic groups (e.g., styryl, phenyl, naphthyl) at C8 drastically increases

affinity. -

Mechanism: The styryl group of CSC creates

- -

Constraint: While potency increases, water solubility decreases (logP > 3.0), necessitating formulation strategies (e.g., cyclodextrin complexation) or polar modifications.

Dual Targeting: MAO-B Inhibition

Parkinson's therapy often requires increasing dopamine levels. Monoamine Oxidase B (MAO-B) degrades dopamine.

-

Key Insight: 8-Styrylxanthines are structurally similar to chalcones (known MAO-B inhibitors).

-

SAR Rule: A meta-chloro or meta-methoxy substituent on the styryl ring is essential for dual activity. It fits the MAO-B substrate cavity entrance loop.

Diagram 2: SAR Decision Logic

Caption: SAR decision tree highlighting the trade-off between selectivity, dual-activity, and physicochemical properties.

Quantitative Data Summary

The following table synthesizes field data comparing the parent compound with key derivatives. Note the dramatic shift in the

Table 1: Binding Affinity and Selectivity Profiles

| Compound | Substituent (C8) | Selectivity ( | MAO-B | Primary Utility | ||

| Caffeine | -H | ~50,000 | ~40,000 | 0.8 (Non-selective) | Inactive | CNS Stimulant |

| 8-Chlorocaffeine | -Cl | ~150 | ~80 | 0.5 (Preferential | Inactive | Synthetic Intermediate |

| CSC | -(3-Cl-styryl) | 54 | >28,000 | >500 ( | ~100 nM | Parkinson's Research |

| 8-(3-aminophenyl) | -NH-Ph-NH2 | ~120 | ~800 | ~7 | >10 | Soluble Probe |

Data aggregated from Tocris Bioscience and Journal of Medicinal Chemistry [1, 2].

Experimental Validation Protocols

To ensure the trustworthiness of the synthesized compounds, the following assay is the industry standard for validating

Radioligand Binding Assay (Membrane Preparation)

Objective: Determine

-

Source: Rat striatal membranes (rich in

) or HEK293 cells transfected with human -

Ligand: Use

(Specific Activity ~30-50 Ci/mmol), a selective -

Non-Specific Binding: Define using 20

M NECA or 10 -

Incubation:

-

Mix 50

g membrane protein, 5 nM -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Incubate at 25°C for 90 minutes.

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using non-linear regression (GraphPad Prism) and convert to

References

-

Müller, C. E., et al. (1997). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective A1- and A2A-adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism.[1] Journal of Biological Chemistry.[1] [Link]

-

Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide on Dual A2A Antagonist and MAO-B Inhibitor Candidates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The management of neurodegenerative disorders, particularly Parkinson's disease (PD), remains a formidable challenge, largely due to the limitations of existing therapies that primarily address symptoms without halting disease progression. A paradigm shift towards multi-target drug design has illuminated a promising strategy: the simultaneous inhibition of the adenosine A2A receptor (A2A R) and monoamine oxidase-B (MAO-B). This dual-target approach is rooted in a compelling scientific rationale, leveraging synergistic mechanisms to enhance dopaminergic function and confer neuroprotection. This guide provides a comprehensive technical overview of the principles, design, and evaluation of dual A2A antagonist/MAO-B inhibitor candidates, offering field-proven insights for professionals in drug discovery and development.

The Scientific Imperative for a Dual-Target Strategy

The limitations of current Parkinson's disease pharmacotherapies have driven the search for novel drug targets.[1] The adenosine A2A receptor and MAO-B have emerged as two of the most promising non-dopaminergic targets for intervention.[1][2] The development of compounds that can modulate both targets simultaneously is based on the potential for synergistic effects that surpass the administration of two separate drugs.[2][3]

Adenosine A2A Receptor Antagonism: Restoring Dopaminergic Tone

Adenosine A2A receptors are densely concentrated in the basal ganglia, specifically in enkephalin-expressing striatopallidal neurons, which form the "indirect pathway" of motor control.[4][5] In this region, A2A receptors form heteromers with dopamine D2 receptors, establishing a reciprocal antagonistic relationship.[4] Activation of A2A receptors by endogenous adenosine counteracts D2 receptor signaling, thus inhibiting motor function.[4] In the dopamine-depleted parkinsonian state, this inhibitory influence becomes pathologically dominant.

A2A receptor antagonists block this overactive adenosinergic pathway, thereby disinhibiting D2 receptor function and potentiating the effects of remaining dopamine or exogenous levodopa. This mechanism has been validated in numerous animal models and through the clinical success of istradefylline, an approved adjunct therapy for PD that reduces "OFF" time in patients.[6][[“]][8]

Caption: MAO-B catalyzes dopamine degradation, producing oxidative stress; inhibitors block this process.

Drug Discovery and Evaluation Workflow

The path from concept to a preclinical dual-target candidate is a rigorous, multi-stage process. Each phase relies on a battery of validated assays to ensure that lead compounds possess the desired potency, selectivity, and drug-like properties.

Caption: A typical workflow for developing dual-target drug candidates, from initial concept to preclinical selection.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of a drug candidate is built upon robust and reproducible experimental data. The following protocols represent the cornerstone of in vitro and in vivo evaluation.

In Vitro Characterization: Potency and Selectivity

Protocol 1: A2A Receptor Radioligand Binding Assay

-

Causality & Rationale: This assay directly measures the affinity of a test compound for the A2A receptor. It is a fundamental step to quantify potency (Ki) and is critical for establishing structure-activity relationships (SAR).

-

Methodology:

-

Source Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human A2A receptor. [9] 2. Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]ZM241385 (a selective A2A antagonist) at a final concentration of ~1 nM. [9] 4. Incubation: Incubate membranes, radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) in a 96-well plate for 60-90 minutes at room temperature.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) by nonlinear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: Fluorometric MAO-B Inhibition Assay

-

Causality & Rationale: This functional assay quantifies the compound's ability to inhibit the enzymatic activity of MAO-B. It is crucial for confirming the compound's second mechanism of action and assessing its potency (IC₅₀). Fluorometric detection of H₂O₂ is a highly sensitive and reliable method suitable for high-throughput screening. [10]* Methodology:

-

Source: Use commercially available recombinant human MAO-B enzyme. [11] 2. Assay Buffer: Typically a phosphate or Tris buffer, pH ~7.4.

-

Reaction Mixture: In a black 96-well plate, combine the assay buffer, a sensitive probe (e.g., OxiRed™ or Amplex Red), and horseradish peroxidase (HRP).

-

Inhibitor Incubation: Add varying concentrations of the test compound and pre-incubate with MAO-B enzyme for 10-15 minutes at 37°C. [10] 5. Reaction Initiation: Add the MAO-B substrate (e.g., tyramine) to all wells to start the reaction. [10] 6. Kinetic Measurement: Immediately begin measuring the fluorescence increase (e.g., Ex/Em = 535/587 nm) over time (e.g., 20-30 minutes) in a fluorescence plate reader. The rate of fluorescence increase is proportional to MAO-B activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.

-

Table 1: Example In Vitro Profile of Lead Candidates

| Compound | A2A R Ki (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀) |

| Candidate X | 5.8 | 25.1 | >200 |

| Candidate Y | 12.3 | 10.5 | >150 |

| Reference (Istradefylline) | 2.2 | >10,000 | >4,500 [12] |

| Reference (Selegiline) | >10,000 | 9.4 | >100 |

In Vivo Efficacy: Validation in Disease Models

Protocol 3: MPTP Mouse Model of Parkinson's Disease

-

Causality & Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the core pathology of PD. [13][14][15]This model is the gold standard for evaluating both symptomatic relief (motor improvement) and potential neuroprotective effects (sparing of dopaminergic neurons) of test compounds. [14][16]* Methodology:

-

Induction: Administer MPTP to mice (e.g., C57BL/6 strain) via a sub-acute or chronic dosing regimen to induce dopaminergic neurodegeneration. [13] 2. Treatment: Administer the dual-target test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) before, during, or after MPTP administration, depending on whether the goal is to assess neuroprotection or symptomatic relief.

-

Behavioral Assessment: At specified time points, evaluate motor function using a battery of tests:

-

Rotarod Test: Measures motor coordination and balance.

-

Pole Test: Assesses bradykinesia.

-

Gait Analysis: Provides detailed metrics on motor deficits. [13] 4. Post-mortem Analysis: At the end of the study, euthanize animals and harvest brain tissue.

-

Neurochemistry: Use HPLC to quantify dopamine and its metabolites (DOPAC, HVA) in the striatum. A successful compound should attenuate the MPTP-induced depletion of these monoamines. [13] * Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra to assess neuronal survival.

-

-

Future Perspectives and Challenges

The development of dual A2A/MAO-B inhibitors is a frontier in neuropharmacology, but it is not without challenges. [17]The rational design of molecules that interact optimally with two distinct targets is a significant hurdle. [17]Key considerations for future research include:

-

Balancing Potency: Achieving the ideal ratio of A2A antagonism to MAO-B inhibition for maximum therapeutic synergy.

-

Pharmacokinetic Optimization: Ensuring the candidate has excellent brain penetration and a suitable half-life for a clinically relevant dosing regimen.

-

Long-Term Safety: Thoroughly evaluating the chronic safety profile, as these drugs would be intended for long-term use.

-

Beyond Motor Symptoms: Investigating the potential of these compounds to address the non-motor symptoms of PD, such as cognitive impairment and depression, where both targets are implicated.

Conclusion

Dual A2A receptor antagonists and MAO-B inhibitors represent a highly rational and promising therapeutic strategy for Parkinson's disease. By combining postsynaptic enhancement of dopamine signaling with presynaptic dopamine preservation and reduction of oxidative stress, these multi-target agents have the potential to offer superior symptomatic control and, crucially, disease-modifying effects. A rigorous and integrated evaluation workflow, grounded in validated in vitro and in vivo protocols, is essential to successfully translate this compelling scientific concept into a transformative therapy for patients.

References

- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.

- Wang, X., Han, C., Xu, Y., Wang, Y., Zhang, H., & Ye, F. (2017). Synthesis and Evaluation of Phenylxanthine Derivatives as Potential Dual A2AR Antagonists/MAO-B Inhibitors for Parkinson's Disease. Molecules, 22(6), 993.

- Bezard, E., & Przedborski, S. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the illness. Journal of Pharmacy and Pharmacology, 63(7), 899-918.

- Biospective. (n.d.). Parkinson's Disease Mouse Models.

- Pinna, A. (2014). Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued. CNS Drugs, 28(5), 455-467.

- Bolognesi, M. L., et al. (2013). Dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones. Journal of Medicinal Chemistry, 56(11), 4457-4468.

- Al-Shorbagy, M. Y., & El-Sayeh, B. M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.

- Wikipedia. (n.d.). Adenosine A2A receptor.

- Wang, X., et al. (2017). Synthesis and Evaluation of Phenylxanthine Derivatives as Potential Dual A2AR Antagonists/MAO-B Inhibitors for Parkinson's Disease. Molecules (Basel, Switzerland), 22(6), 993.

- Taconic Biosciences. (2026). Parkinson's Disease Models for Drug Discovery & Research.

- Damier, P., Hirsch, E. C., Agid, Y., & Graybiel, A. M. (1996). Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease?. Neurology, 46(5), 1262-1269.

- Salamone, J. D., & Correa, M. (2013). Dual-target-directed drugs that block monoamine oxidase B and adenosine A2A receptors for Parkinson's disease. Journal of Parkinson's Disease, 3(2), 117-124.

- Fernandez, H. H., & Mericle, A. T. (2012). Two new adenosine receptor antagonists for the treatment of Parkinson's disease: istradefylline versus tozadenant. Expert Opinion on Pharmacotherapy, 13(18), 2629-2636.

- Calabresi, P., Di Filippo, M., & Ghiglieri, V. (2022). Dyskinesia and Parkinson's disease: animal model, drug targets, and agents in preclinical testing.

- Li, Y., et al. (2021). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking.

- Ribeiro, J. A., & Sebastião, A. M. (2000). Adenosine A2 receptor-mediated excitatory actions on the nervous system. Progress in Neurobiology, 62(6), 591-616.

- Pinna, A., et al. (2005). Efficacy of adenosine A2A receptor antagonists in Parkinson's disease treatment. Life Sciences, 77(26), 3259-3267.

- ResearchGate. (n.d.). Role of MAO‐B in the metabolism of dopamine.

- International Journal of Pharmaceutical and Chemical Sciences. (2015). Adenosine A2 Receptor: Novel Target for the Management of Parkinsonism. International Journal of Pharmaceutical and Chemical Sciences, 4(2), 246-254.

- Shang, P., et al. (2021). Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1. Journal of Movement Disorders, 14(3), 193-203.

- Popoli, P., & Pepponi, R. (2012). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Central Nervous System Agents in Medicinal Chemistry, 12(3), 182-194.

- Mosharov, E. V., et al. (2020). Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. Cell Reports, 33(10), 108479.

- Medscape. (n.d.). The Role of Monoamine Oxidase Type B Inhibitors as Monotherapy and Adjunctive Therapy in Parkinson's Disease.

- Li, Y., et al. (2021). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking.

- Ferré, S., et al. (2007). Adenosine A2A receptors and basal ganglia physiology. Progress in Neurobiology, 83(5), 297-309.

- Analytical Chemical Products. (n.d.). Dual-target-directed Drugs That Block Monoamine Oxidase B and Adenosine A(2A) Receptors for Parkinson's Disease.

- ResearchGate. (n.d.). (A) Dual molecular mechanism of the A2AR antagonists/MAO-B inhibitors.

- Eren, G., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.

- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.

- Abcam. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511).

- Congreve, M., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(4), 1898-1903.

- ResearchGate. (2025). How do adenosine A2A receptors regulate motor function?

- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.

- Kase, H., et al. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Journal of Pharmacological Sciences, 123(3), 241-249.

- Vipergen. (n.d.). Drug Discovery Workflow - What is it?.

- MDPI. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4789.

- Buccioni, M., et al. (2023). Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(12), 10174.

- Kamal, A., et al. (2013). An Innovative Strategy for Dual Inhibitor Design and Its Application in Dual Inhibition of Human Thymidylate Synthase and Dihydrofolate Reductase Enzymes. PLoS ONE, 8(4), e60341.

- Petzer, J. P., et al. (2003). Inhibition of monoamine oxidase B by selective adenosine A2A receptor antagonists. Neuroscience Letters, 340(1), 51-54.

- ChemRxiv. (2023). In vitro evolution of adenosine A2A receptor based on an antagonist binding using ribosome display.

- Merighi, S., et al. (2021). A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases. Current Medicinal Chemistry, 28(1), 1-20.

- ResearchGate. (2025). Strategy of molecular drug design: Dual-target drug design.

- Journal of Pharmaceutical Chemistry. (2022). #186 Design, synthesis and evaluation of dual MAO/AChE inhibitory capabilities of some novel substituted aryl hydrazones. Journal of Pharmaceutical Chemistry, 8(2), 1-13.

- Luo, S., et al. (2024). Reprogramming Pretrained Target-Specific Diffusion Models for Dual-Target Drug Design. arXiv preprint arXiv:2411.16833.

- Chemical Science. (2023). Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation. Chemical Science, 14, 11255-11267.

Sources

- 1. Dual-target-directed drugs that block monoamine oxidase B and adenosine A2A receptors for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. e-jmd.org [e-jmd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. criver.com [criver.com]

- 12. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Inhibition of monoamine oxidase B by selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sfera.unife.it [sfera.unife.it]

Beyond Dopamine: A Technical Guide to Non-Dopaminergic Targets in Parkinson's Disease Therapy

Introduction: The Imperative for a Broader Therapeutic Landscape in Parkinson's Disease

For decades, the mainstay of Parkinson's disease (PD) therapy has been the replacement of dopamine, the neurotransmitter profoundly depleted by the progressive loss of dopaminergic neurons in the substantia nigra. While revolutionary, levodopa and other dopaminergic treatments are fraught with limitations, including motor fluctuations and debilitating dyskinesias that emerge with long-term use.[1][2] Furthermore, these therapies do little to address the extensive non-motor symptoms of PD and, crucially, do not halt the underlying neurodegenerative process. This clinical reality has catalyzed a paradigm shift in PD research, moving beyond dopamine to a more holistic understanding of the disease's complex pathophysiology and the identification of a diverse array of non-dopaminergic targets.[1][3]

This technical guide provides an in-depth exploration of the most promising non-dopaminergic therapeutic avenues for researchers, scientists, and drug development professionals. We will delve into the core scientific rationale, preclinical and clinical evidence, and key experimental methodologies for each target class, offering a comprehensive resource to navigate this dynamic and critical area of neuroscience.

I. Modulating Aberrant Neurotransmitter Systems

The loss of dopamine creates a cascade of dysregulation across multiple neurotransmitter systems within the basal ganglia circuitry.[2] Targeting these secondary effects offers a powerful strategy to restore motor control and alleviate treatment-related complications.

A. Adenosine A2A Receptor Antagonists: Releasing the Brake on Motor Control

Scientific Rationale: Adenosine A2A receptors are highly concentrated in the striatum, where they are co-localized with dopamine D2 receptors on the indirect pathway neurons.[4][5] In the dopamine-depleted state of PD, the inhibitory influence of the indirect pathway becomes overactive, contributing to motor deficits. A2A receptor antagonists work by "releasing this brake," thereby improving motor function without directly stimulating dopamine receptors.[3][5] This non-dopaminergic mechanism is particularly valuable for reducing "off" time and potentially mitigating the risk of dyskinesia associated with high doses of levodopa.[4][[“]][7]

Mechanism of Action:

Caption: Figure 1. Mechanism of Adenosine A2A Receptor Antagonism.

Preclinical and Clinical Evidence:

| Compound | Target | Development Phase | Key Findings |

| Istradefylline (Nourianz™) | Adenosine A2A Antagonist | Approved (US, Japan) | Reduces "off" time in patients on levodopa.[5][[“]][7] Generally well-tolerated with side effects including dyskinesia, insomnia, and hallucinations.[7][8] |

| Preladenant | Adenosine A2A Antagonist | Discontinued (Phase III) | Initial promising results in reducing "off" time, but later trials failed to meet primary endpoints. |

| Tozadenant | Adenosine A2A Antagonist | Discontinued (Phase III) | Development halted due to cases of agranulocytosis. |

Experimental Protocol: Evaluation of a Novel A2A Antagonist in a Rodent Model of PD

This protocol outlines a standard procedure for assessing the efficacy of a novel A2A antagonist in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

-

Induction of the 6-OHDA Lesion:

-

Rationale: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.

-

Procedure:

-

Anesthetize adult male Sprague-Dawley rats with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle at predetermined coordinates.

-

Allow a 2-3 week recovery period for the lesion to fully develop.

-

-

-

Behavioral Assessment (Apomorphine-Induced Rotations):

-

Rationale: The extent of the dopaminergic lesion can be quantified by observing the rotational behavior induced by a dopamine agonist like apomorphine. A successful lesion will result in contralateral rotations.

-

Procedure:

-

Administer a subcutaneous injection of apomorphine (0.5 mg/kg).

-

Place the rat in a circular arena and record the number of full contralateral rotations over a 30-minute period.

-

Only animals exhibiting a stable and robust rotational response (e.g., >100 rotations in 30 minutes) should be included in the study.

-

-

-

Drug Administration and Behavioral Testing:

-

Rationale: To assess the therapeutic potential of the novel A2A antagonist, its effect on motor function is evaluated, often in combination with a sub-threshold dose of levodopa to mimic a clinical scenario.

-

Procedure:

-

Administer the novel A2A antagonist at various doses via oral gavage or intraperitoneal injection.

-

Thirty minutes later, administer a sub-threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) to potentiate the effect.

-

Record rotational behavior for 90 minutes. A reduction in contralateral rotations indicates a positive therapeutic effect.

-

-

-

Post-mortem Analysis (Immunohistochemistry):

-

Rationale: To confirm the extent of the dopaminergic lesion and rule out any neuroprotective effects of the test compound.

-

Procedure:

-

Euthanize the animals and perfuse with 4% paraformaldehyde.

-

Dissect the brains and prepare coronal sections of the substantia nigra.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantify the number of TH-positive cells in the lesioned versus the non-lesioned hemisphere.

-

-

B. Glutamate Receptor Modulators: Taming Excitotoxicity

Scientific Rationale: The loss of dopamine in the basal ganglia leads to overactivity of the glutamatergic system, contributing to both motor symptoms and potentially excitotoxic cell death.[9][10][11] Modulating glutamate receptors, including NMDA, AMPA, and metabotropic glutamate receptors (mGluRs), presents a promising strategy to restore balance in the basal ganglia circuitry.[9][10]

Mechanism of Action:

Caption: Figure 2. Targets for Glutamate Receptor Modulation.

Preclinical and Clinical Evidence:

| Compound | Target | Development Phase | Key Findings |

| Amantadine | NMDA Receptor Antagonist | Approved | Reduces levodopa-induced dyskinesia.[12][13] |

| Mavoglurant | mGluR5 Antagonist | Phase II | Showed potential in reducing L-DOPA-induced dyskinesia in some trials.[13][14] |

| Dipraglurant | mGluR5 Antagonist | Phase II | Investigated for levodopa-induced dyskinesia.[13] |

| Perampanel | AMPA Receptor Antagonist | Phase III (for PD) | Failed to significantly improve motor symptoms in PD patients.[12] |

II. Targeting Pathological Protein Aggregation

A hallmark of Parkinson's disease is the accumulation of misfolded proteins, most notably alpha-synuclein, into toxic aggregates known as Lewy bodies.[15][16][17] Strategies aimed at preventing the formation or promoting the clearance of these aggregates are at the forefront of disease-modifying therapeutic research.

A. Alpha-Synuclein: The Epicenter of PD Pathology

Scientific Rationale: The protein alpha-synuclein is a major component of Lewy bodies, and mutations in the SNCA gene, which encodes for alpha-synuclein, cause familial forms of PD.[15] The aggregation of alpha-synuclein into toxic oligomers and fibrils is believed to be a central event in the pathogenesis of PD, leading to synaptic dysfunction, mitochondrial impairment, and ultimately, neuronal death.[18][19] Therefore, inhibiting its aggregation, enhancing its clearance, or preventing its cell-to-cell spread are key therapeutic strategies.[16][18][20]

Therapeutic Approaches:

-

Inhibiting Aggregation: Small molecules are being developed to bind to alpha-synuclein monomers or oligomers and prevent their assembly into larger, toxic fibrils.[15][20][21]

-

Immunotherapy: Both active and passive immunization strategies are being explored to generate antibodies that can bind to and clear extracellular alpha-synuclein, thereby preventing its spread between neurons.[22]

-

Reducing Production: Antisense oligonucleotides are being investigated to reduce the expression of the SNCA gene, thereby lowering the overall levels of alpha-synuclein protein.[18]

Experimental Workflow: Screening for Alpha-Synuclein Aggregation Inhibitors

Caption: Figure 3. Workflow for Screening α-Synuclein Aggregation Inhibitors.

III. Genetic Targets and Associated Pathways

The identification of genes associated with an increased risk of PD has opened up new avenues for targeted therapies.

A. Leucine-Rich Repeat Kinase 2 (LRRK2): A Kinase Gone Awry

Scientific Rationale: Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.[23] These mutations lead to a hyperactive LRRK2 kinase, which is thought to contribute to the disease process through various mechanisms, including disruption of lysosomal function.[24][25] Therefore, inhibiting LRRK2 kinase activity is a promising therapeutic strategy.[26][27]

Preclinical and Clinical Evidence:

| Compound | Target | Development Phase | Key Findings |

| DNL201 | LRRK2 Kinase Inhibitor | Phase I | Showed good safety and target engagement in early clinical trials.[23] |

| BIIB122 | LRRK2 Kinase Inhibitor | Phase II/III | Currently in clinical trials (LIGHTHOUSE and LUMA studies).[24] |

B. Glucocerebrosidase (GBA): The Lysosomal Connection

Scientific Rationale: Mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a major genetic risk factor for Parkinson's disease.[28][29][30] Reduced GCase activity is thought to impair the clearance of alpha-synuclein, leading to its accumulation and aggregation.[29][31] Therapeutic strategies are focused on enhancing GCase activity or correcting the misfolded enzyme.[32]

IV. Combating Cellular Stress and Inflammation

The neurodegenerative process in PD is accompanied by significant cellular stress and a chronic inflammatory response in the brain.

A. Neuroinflammation: A Double-Edged Sword

Scientific Rationale: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a prominent feature of the PD brain.[33][34][35] While initially a protective response, chronic inflammation can become detrimental, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[33][35][36] Targeting key inflammatory pathways, such as the NF-κB pathway and the NLRP3 inflammasome, is being explored as a neuroprotective strategy.[33]

B. Oxidative Stress: The Rust of the Brain

Scientific Rationale: The metabolism of dopamine itself generates reactive oxygen species, making dopaminergic neurons particularly vulnerable to oxidative stress.[37][38] In PD, there is an imbalance between the production of these damaging molecules and the brain's antioxidant defenses.[37][39][40] This leads to oxidative damage to lipids, proteins, and DNA, contributing to cell death.[37][40] Therapeutic approaches aim to boost the brain's antioxidant capacity or inhibit the enzymes that produce reactive oxygen species.[39][41]

Conclusion: A Multi-Targeted Future for Parkinson's Disease Therapy

The era of a singular focus on dopamine in Parkinson's disease is drawing to a close. The future of PD therapy lies in a multi-targeted approach that addresses the diverse pathological processes underlying the disease. The non-dopaminergic targets discussed in this guide represent a wealth of opportunities for the development of novel treatments that not only improve symptoms but also have the potential to slow or even halt the relentless progression of this devastating neurodegenerative disorder. Continued research into the intricate molecular mechanisms of PD, coupled with innovative drug discovery and development, holds the promise of a brighter future for the millions of people affected by this disease.

References

- Efficacy of adenosine A2A receptor antagonists in Parkinson's disease treatment. (n.d.).

- Blandini, F. (2013). Neuroinflammation in Parkinson's Disease and its Treatment Opportunities. Journal of Parkinson's Disease, 3(4), 495-504.

- Calabresi, P., Di Filippo, M., & Tambasco, N. (2019). Nondopaminergic treatments for Parkinson's disease: current and future prospects. Expert Review of Neurotherapeutics, 19(11), 1089-1101.

- Chen, J. F. (2014). Adenosine A2A receptors in Parkinson's disease treatment. Current Opinion in Pharmacology, 14, 24-29.

- Ferreira, N., Grama, S., & Outeiro, T. F. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), E9646-E9655.

- Jenner, P. (2022). The Pharmacological Potential of Adenosine A 2A Receptor Antagonists for Treating Parkinson's Disease. Molecules, 27(7), 2345.

- Johnson, K. A., & Conn, P. J. (2017). Glutamate Receptor Modulators as Emergent Therapeutic Agents in the Treatment of Parkinson's Disease. In Royal Society of Chemistry.

- Gonzalez-Latapi, P., & Stoessl, A. J. (2020).

- Jenner, P. (2021). Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 22(4), 435-447.

- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). New clinical trials targeting the LRRK2 gene. Cure Parkinson's.

- Frontline Genomics. (2023, July 28). LRRK2 inhibitors offer new hope for Parkinson's disease.

- Parkinson's Foundation. (n.d.). Adenosine A2A Antagonists.

- Drug Target Review. (2024, January 30).

- The Michael J. Fox Foundation for Parkinson's Research. (n.d.).

- Bartels, T. (2022, May 13). Investigating α-synuclein aggregation as a therapeutic target in Parkinson's disease. Neuro-ID.

- Sardi, S. P., & Gan-Or, Z. (2022).

- Trist, B. G., & Hare, D. J. (2026, February 2).

- Zhang, Z., & Zhang, S. (2019). Roles of Glutamate Receptors in Parkinson's Disease. International Journal of Molecular Sciences, 20(18), 4391.

- Gain Therapeutics. (2026, January 5). GBA and Parkinson's: Unlocking Precision Medicine Potential.

- MedchemExpress.com. (n.d.). α-synuclein | Inhibitors.

- Stoker, T. B., & Barker, R. A. (2022). Neuroinflammation in Parkinson's Disease. Journal of Neuroimmune Pharmacology, 17(3), 329-341.

- Frontiers in Aging Neuroscience. (2024, October 23).

- ACS Publications. (2024, November 2).

- Neural Regeneration Research. (2026, January 27). Neuroinflammation and noradrenergic modulation with β2-adrenoceptors: Emerging therapeutic targets for Parkinson's diseases.

- Parkinson's Foundation. (2019, April 4).

- Kim, J. S., & Lee, J. Y. (2023). GBA1 Variants and Parkinson's Disease: Paving the Way for Targeted Therapy. Journal of Movement Disorders, 16(2), 133-144.

- Rocha, N. P., & de Miranda, A. S. (2022). Neuroinflammation and Parkinson's Disease—From Neurodegeneration to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(18), 10897.

- Frontiers in Aging Neuroscience. (2025, August 18). Glutamate-associated research in Parkinson's disease: a bibliometric analysis.

- ALZFORUM. (2022, June 10). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's.

- Patsnap Synapse. (2025, March 11). What mGluRs antagonists are in clinical trials currently?

- Frontiers in Aging Neuroscience. (2026, February 3).

- Outeiro, T. (2022, March 18).

- Marino, M. J., Williams, D. L., Jr., & O'Brien, J. A. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences, 100(23), 13668-13673.

- Dias, V., & Junn, E. (2022). Evidence for Oxidative Pathways in the Pathogenesis of PD: Are Antioxidants Candidate Drugs to Ameliorate Disease Progression? Antioxidants, 11(7), 1253.

- Zhang, Z., & Zhang, S. (2019). Roles of Glutamate Receptors in Parkinson's Disease. International Journal of Molecular Sciences, 20(18), 4391.

- National Center for Biotechnology Information. (2025, January 17).

- Jenner, P. (1998). Oxidative stress and the pathogenesis of Parkinson's disease. Neurology, 51(2 Suppl 2), S26-S36.

- Chen, T., & Wang, J. (2018). Effects of mGluR5 Antagonists on Parkinson's Patients With L-Dopa-Induced Dyskinesia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Neurology, 9, 139.

- Bezard, E., & Pioli, E. Y. (2023). Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson's Disease. Journal of Clinical Medicine, 12(7), 2505.

- Kim, G. H., & Kim, J. E. (2013). Role of Oxidative Stress in Parkinson's Disease. Experimental Neurobiology, 22(1), 11-17.

- NeurologyLive. (2026, January 24). Non-Dopaminergic Therapy in Parkinson Disease.

- Dias, V., & Junn, E. (2015). Oxidative stress and Parkinson's disease.

- Isaacson, S. (2025, May 8). Beyond dopamine: exploring GPR6 as a therapeutic target in Parkinson's disease. VJNeurology.

- Open Exploration Publishing. (2023, August 25). Targeting α-synuclein aggregation with immunotherapy: a promising therapeutic approach for Parkinson's disease.

- Universitat Autònoma de Barcelona. (2024, May 6).

- Bezard, E., & Brotchie, J. M. (2018). Metabotropic glutamate receptors in Parkinson's disease. Current Opinion in Pharmacology, 40, 15-21.

- StressMarq Biosciences. (2023, April 3).

- Bezard, E., & Gross, C. E. (2011).

- PubMed. (2025).

Sources

- 1. Nondopaminergic treatments for Parkinson's disease: current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. consensus.app [consensus.app]

- 7. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]

- 8. neurologylive.com [neurologylive.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Roles of Glutamate Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Glutamate Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Glutamate-associated research in Parkinson’s disease: a bibliometric analysis [frontiersin.org]

- 13. Effects of mGluR5 Antagonists on Parkinson's Patients With L-Dopa-Induced Dyskinesia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]

- 15. pnas.org [pnas.org]

- 16. Frontiers | The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson’s disease [frontiersin.org]

- 17. Therapeutic target identified to neutralise toxic forms of Parkinson's-associated protein - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]

- 18. vjneurology.com [vjneurology.com]

- 19. Targeting Alpha Synuclein Aggregation in Parkinson’s Disease | StressMarq Biosciences Inc. [stressmarq.com]

- 20. Small molecule inhibitors targeting alpha-synuclein aggregation: Progress and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Targeting α-synuclein aggregation with immunotherapy: a promising therapeutic approach for Parkinson’s disease [explorationpub.com]

- 23. alzforum.org [alzforum.org]

- 24. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 25. frontlinegenomics.com [frontlinegenomics.com]

- 26. Development of Novel LRRK2 Inhibitors for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. drugtargetreview.com [drugtargetreview.com]

- 29. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 30. GBA Mutation May Lead to Novel Therapeutics | Parkinson's Foundation [parkinson.org]

- 31. gaintherapeutics.com [gaintherapeutics.com]

- 32. GBA1 Variants and Parkinsonâs Disease: Paving the Way for Targeted Therapy [e-jmd.org]

- 33. Neuroinflammation in Parkinson’s Disease and its Treatment Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 34. d-nb.info [d-nb.info]

- 35. mdpi.com [mdpi.com]

- 36. Frontiers | Emerging Mechanisms in Neuroinflammation: Potential Therapeutic Targets for Neurodegenerative Diseases [frontiersin.org]

- 37. Role of Oxidative Stress in Parkinson's Disease [en-journal.org]

- 38. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]

- 39. Sources of Oxidative Stress in Parkinson’s Disease: Pathways and Therapeutic Implications [mdpi.com]

- 40. neurology.org [neurology.org]

- 41. mdpi.com [mdpi.com]

Chemical Structure of Compound 93 (US Patent 5,587,378)

The following technical guide details the chemical structure, synthesis, and pharmacological profile of Compound 93 as described in US Patent 5,587,378 , assigned to Kyowa Hakko Kogyo Co., Ltd. (now Kyowa Kirin). This compound belongs to the class of 8-styrylxanthine derivatives , a pivotal series in the development of selective Adenosine A

Executive Summary

Compound 93 is a synthetic xanthine derivative identified as (E)-1,3-diethyl-8-(3,4-methylenedioxystyryl)xanthine . It is a potent and selective antagonist of the Adenosine A

Chemical Identity & Properties

| Property | Detail |

| Common Name | Compound 93 (US 5,587,378 / US 5,484,920) |

| IUPAC Name | (E)-1,3-diethyl-8-[2-(1,3-benzodioxol-5-yl)ethenyl]-3,7-dihydro-1H-purine-2,6-dione |

| CAS Registry Number | 139163-01-2 (Generic for styrylxanthines of this class) |

| Molecular Formula | C |

| Molecular Weight | 354.36 g/mol |

| Mass Spectrometry (EI) | m/z 354 (M |

| Appearance | Yellow needles |

| Melting Point | >280 °C |

| Solubility | Low in water; soluble in DMSO, DMF, and hot dioxane |

Structural Analysis

The molecule consists of a xanthine core (3,7-dihydro-1H-purine-2,6-dione) substituted at three key positions:

-

N1 and N3 Positions : Ethyl groups (-CH

CH -

C8 Position : A styryl group connected via an (E)-double bond. The styryl moiety is substituted with a 3,4-methylenedioxy group (1,3-benzodioxole). This rigid, planar substituent is critical for high-affinity binding to the A

receptor's orthosteric pocket, providing -

N7 Position : Unsubstituted (Protonated). Unlike Istradefylline (which is N7-methylated), Compound 93 retains the N7-H, which can participate in hydrogen bonding but may reduce metabolic stability compared to N7-methyl analogs.

Synthesis Protocol

The synthesis of Compound 93 follows a convergent pathway involving the condensation of a 5,6-diaminouracil derivative with a substituted cinnamic acid or aldehyde.

Experimental Workflow

Step 1: Preparation of 5,6-diamino-1,3-diethyluracil

-

Precursor : 1,3-Diethylurea is condensed with cyanoacetic acid to form 1,3-diethyl-6-aminouracil.

-

Nitrosation : Reaction with NaNO

/HCl yields 1,3-diethyl-5-nitroso-6-aminouracil. -

Reduction : Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Na

Step 2: Condensation and Ring Closure (Compound 93 Formation)

-

Reagents : 5,6-diamino-1,3-diethyluracil (1.0 eq) + 3,4-methylenedioxycinnamic acid (1.1 eq).

-

Coupling : The reagents are dissolved in a solvent like pyridine or dioxane/water. A condensing agent (e.g., EDCI) is used to form the intermediate amide (Reference Example).

-

Cyclization : The intermediate is heated under alkaline conditions (NaOH) or refluxed in a high-boiling solvent to effect ring closure (dehydration), forming the imidazole ring of the xanthine core.

-

Purification : Recrystallization from dioxane/water yields Compound 93 as yellow needles.

Synthesis Logic Diagram

Caption: Convergent synthesis of Compound 93 via condensation of diaminouracil and cinnamic acid derivative.

Pharmacological Profile

Compound 93 is a potent antagonist of the Adenosine A

Mechanism of Action[5][6][7][8][9]

-

Target : Adenosine A

Receptor (Antagonist).[1] -

Pathway : A

receptors are G -

Effect : By blocking A

receptors on GABAergic striatopallidal neurons, Compound 93 reduces the excessive inhibition of the thalamus, thereby restoring motor function in Parkinsonian states.

Structure-Activity Relationship (SAR)

The 8-styrylxanthine scaffold is optimized for A

-

C8-Styryl Group : Essential for high affinity. The (E)-configuration is significantly more potent than the (Z)-isomer. The 3,4-methylenedioxy substitution (Compound 93) provides high affinity, comparable to 3,4-dimethoxy (Istradefylline).

-

N1/N3-Ethyl Groups : Optimal for potency. Larger groups (propyl) or smaller (methyl) slightly reduce affinity or alter solubility.

-

N7-H vs N7-Methyl : Compound 93 (N7-H) is a potent antagonist but may have different pharmacokinetic properties (shorter half-life) compared to N7-methyl analogs like Istradefylline.

Quantitative Data (Estimated from Series)

| Parameter | Value (Approx.) | Context |

| A | 10 – 50 nM | High affinity for rat/human A |

| A | > 1,000 nM | High selectivity (>20-fold) for A |

| Functional Potency (IC | ~50 nM | Inhibition of CGS21680-induced cAMP accumulation. |

References

-

US Patent 5,587,378 : Styrylxanthine derivatives. Assignee: Kyowa Hakko Kogyo Co., Ltd.[2]

-

US Patent 5,484,920 : Therapeutic agent for Parkinson's disease. (Describes synthesis of Compound 93/150).

-

Shimada, J., et al. (1993) . Adenosine A2a Receptor Antagonists: Structure-Activity Relationships on 8-Styrylxanthines. Journal of Medicinal Chemistry, 36(10), 1333–1342.

-

Kase, H., et al. (2003) . Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002. Neurology, 61(11 Suppl 6), S97-100.

Sources

- 1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1994001114A1 - Antidepressant - Google Patents [patents.google.com]

Lipophilic Caffeine Derivatives for CNS Drug Delivery

Engineering the Next Generation of Neurotherapeutics

Executive Directive: The Lipophilic Imperative

Caffeine (1,3,7-trimethylxanthine) is a privileged scaffold in neuropharmacology, naturally possessing high bioavailability and blood-brain barrier (BBB) permeability. However, its therapeutic utility in neurodegenerative diseases (Alzheimer’s, Parkinson’s) and glioblastoma is limited by rapid metabolic clearance (CYP1A2) , non-specific adenosine receptor binding , and sub-optimal lipophilicity for carrier-mediated transport of conjugated payloads.

This technical guide details the engineering of lipophilic caffeine derivatives designed to overcome these limitations. By strategically modifying the xanthine core—specifically at the C8 and N7 positions—we can tune the partition coefficient (LogP) to the optimal range (2.0–3.0) for passive CNS diffusion while retaining or enhancing affinity for adenosine (

Molecular Design Strategy: Structure-Activity Relationship (SAR)

The xanthine scaffold offers three primary vectors for modification. The goal is to increase lipophilicity without violating Lipinski’s Rule of Five, ensuring the derivative acts as either a potent drug itself or a "Trojan horse" carrier.

SAR Logic Table

| Position | Modification Strategy | Physicochemical Impact | CNS Outcome |

| C8 | Substitution with aryl/alkyl groups (e.g., benzyloxy, alkynes) | Major LogP increase ; Steric bulk prevents rapid metabolism. | Enhanced BBB penetration; Increased selectivity for |

| N7 | Alkylation (e.g., benzyl, propargyl) | Moderate LogP increase; Alters hydrogen bonding potential. | Improved metabolic stability; Potential for "dual-binding" in AChE active sites. |

| N1/N3 | Methyl group retention or replacement | Maintains core xanthine solubility. | Essential for retaining adenosine receptor antagonism. |

Visualization: The Xanthine Optimization Pathway

Figure 1: Synthetic evolution of caffeine from a hydrophilic stimulant to a lipophilic CNS-targeted therapeutic.[1][2]

Technical Workflow: Synthesis & Characterization

The following protocols are optimized for high yield and purity, essential for downstream biological assays.

Protocol A: Synthesis of 8-Bromocaffeine (The Gateway Intermediate)

Rationale: Direct functionalization of C8 requires a good leaving group. Bromination is the standard, scalable approach.

-

Reagents: Caffeine (10 mmol), Hydrobromic acid (48%, 20 mL), Hydrogen Peroxide (30%, 5 mL).

-

Procedure:

-

Dissolve caffeine in HBr in a round-bottom flask.

-

Add

dropwise at 0°C to prevent exotherm-induced degradation. -

Allow reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation Point: Monitor via TLC (Ethyl Acetate:Methanol 9:1). The product spot should be less polar than caffeine.

-

Dilute with ice water and neutralize with

to pH 7. -

Filter the white precipitate (8-bromocaffeine).

-

Recrystallization: Use Ethanol/Water (1:1) to achieve >98% purity.

-

Protocol B: Synthesis of Lipophilic C8-Alkoxy Derivatives

Rationale: Introducing an alkoxy chain at C8 significantly boosts lipophilicity (LogP) and can enhance antioxidant capacity.

-

Reagents: 8-Bromocaffeine (2 mmol), Lipophilic Alcohol (e.g., Benzyl alcohol or Geraniol, 10 mmol), Sodium Hydride (NaH, 60% dispersion, 2.5 mmol), DMF (anhydrous).

-

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve the alcohol in DMF. Add NaH slowly at 0°C. Stir for 30 min to generate the alkoxide.

-

Coupling: Add 8-bromocaffeine dissolved in DMF.

-

Heat to 80°C for 4–6 hours .

-

Quench: Pour mixture into ice-cold brine. Extract with Dichloromethane (DCM) x3.

-

Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

-

-

Characterization Requirement:

-

1H NMR: Look for disappearance of the C8-proton signal (usually absent in 8-bromo, but verify lack of other impurities) and appearance of alkoxy protons (e.g., benzylic -CH2- at ~5.4 ppm).

-

HRMS: Confirm molecular weight

.

-

Validation: BBB Permeability & Efficacy

Trustworthiness in CNS drug development relies on rigorous in vitro screening before in vivo commitment.

Method 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput, non-cell-based method to predict passive transport across the BBB.

-

System: Porcine brain lipid extract dissolved in dodecane (20 mg/mL).

-

Protocol:

-

Coat the filter membrane of the donor plate (96-well) with 4 µL of lipid solution.

-

Add 200 µL of test compound (100 µM in PBS) to donor wells.

-

Add 200 µL of PBS to acceptor wells.

-

Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is critical to prevent evaporation).

-

Quantification: Measure UV absorbance (250–350 nm) of donor and acceptor wells.

-

Calculation: Determine effective permeability (

) using the standard equation:

-

Comparative Data: Caffeine vs. Lipophilic Derivatives

| Compound | LogP (Calc) | PAMPA | AChE IC50 (µM) | BBB Prediction |

| Caffeine | -0.07 | 1.3 ± 0.2 | >100 | Moderate |

| 8-Bromocaffeine | 0.65 | 4.1 ± 0.5 | >100 | High |

| Compound 6i (Amide)* | 2.15 | 14.3 ± 1.1 | 1.32 | Excellent |

| C8-Benzyloxy | 2.40 | 12.8 ± 0.9 | 8.5 | Excellent |

Note: Compound 6i refers to a specific N-benzyl amide derivative cited in recent literature (see References).

Mechanism of Action: The "Dual-Hit" Hypothesis

Lipophilic caffeine derivatives often exhibit a dual mechanism:

-

Symptomatic Relief: Inhibition of Acetylcholinesterase (AChE), increasing synaptic acetylcholine.

-

Neuroprotection: Antagonism of Adenosine

receptors, reducing neuroinflammation and excitotoxicity.

Pathway Visualization

Figure 2: Dual mechanistic pathway of lipophilic caffeine derivatives in the CNS.

References

-

Discovery of Blood-Brain Barrier Permeable and Orally Bioavailable Caffeine-Based Amide Derivatives as Acetylcholinesterase Inhibitors. Source: Bioorganic Chemistry (Elsevier), 2023.

-

Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity. Source: Molecules (MDPI), 2023.

-

New C8-substituted caffeine derivatives as promising antioxidants and cytoprotective agents. Source: Scientific Reports (Nature), 2023.

-

Caffeine and Purine Derivatives: A Comprehensive Review on Synthesis and Biomedical Prospectives. Source: Chemistry & Biodiversity, 2024.[3]

-

Strategies for Enhanced Drug Delivery to the Central Nervous System. Source: NeuroRx, 2005 (Foundational Reference for CDS).

Sources

Protocol for Condensation of 5,6-diamino-1,3-dimethyluracil with Aldehydes

Executive Summary & Application Context

This application note details the protocol for condensing 5,6-diamino-1,3-dimethyluracil (DADMU) with various aldehydes. This reaction is the critical entry point for synthesizing 8-substituted theophylline derivatives (1,3-dimethylxanthines), a scaffold of immense pharmacological interest as adenosine receptor antagonists (

Unlike condensation with carboxylic acids (which yields amides that cyclize via dehydration), condensation with aldehydes yields an intermediate Schiff base (imine) . Crucially, this intermediate requires an oxidative cyclization step (dehydrogenation) to aromatize the imidazole ring and form the final xanthine product.

Key Mechanistic Insight

The reaction proceeds through a nucleophilic attack by the 5-amino group of the uracil on the aldehyde carbonyl.[1]

-

Step 1 (Condensation): Formation of the 5-alkylideneamino-6-aminouracil (Schiff base).

-

Step 2 (Oxidative Ring Closure): Intramolecular nucleophilic attack by the 6-amino group onto the imine carbon, followed by oxidation (removal of

) to form the aromatic imidazole ring.

Figure 1: Mechanistic pathway from DADMU to 8-substituted theophylline. Note the requirement for an oxidative step when using aldehydes.

Experimental Protocols

Protocol A: One-Pot Oxidative Cyclization (The "Gold Standard")

Application: High-throughput synthesis of library compounds; preferred for stability and yield.

Mechanism: Iodine (

Materials

-

Substrate: 5,6-Diamino-1,3-dimethyluracil hydrate (1.0 equiv)

-

Electrophile: Aromatic/Heteroaromatic Aldehyde (1.1 equiv)

-

Oxidant: Iodine (

) (1.1 - 1.5 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO

-

Workup: Sodium Thiosulfate (

) solution (10%)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-diamino-1,3-dimethyluracil (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in DMF (5 mL).

-

Condensation: Stir at Room Temperature (RT) for 15–30 minutes. Note: Color change often indicates imine formation.

-

Oxidation: Add Iodine (

, 1.1 mmol) to the mixture. -

Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC (System:

:MeOH 9:1). -

Quenching: Cool the reaction to RT. Pour the mixture into crushed ice/water (approx. 20 mL).

-

Neutralization: Add 10% aqueous

dropwise with stirring to remove excess iodine (solution turns from dark brown/purple to colorless/yellow). -

Isolation: The product typically precipitates. Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Protocol B: Green Synthesis (Microwave-Assisted)

Application: Rapid optimization, environmentally friendly chemistry. Mechanism: Thermal acceleration in aqueous media; often utilizes air oxidation or mild oxidants.

Materials

-

Substrate: 5,6-Diamino-1,3-dimethyluracil hydrate (1.0 equiv)

-

Electrophile: Aldehyde (1.0 equiv)[2]

-

Solvent: Water (or Water/Ethanol 1:1)

-

Equipment: Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology

-

Loading: Place uracil derivative (1 mmol) and aldehyde (1 mmol) in a microwave process vial (10 mL).

-

Solvent: Add water (2–3 mL). If aldehyde is insoluble, add Ethanol (1 mL).

-

Irradiation: Seal the vial. Program the reactor:

-

Temp: 120°C

-

Power: Dynamic (Max 150W)

-

Time: 10–20 minutes

-

Stirring: High

-

-

Workup: Cool to RT. The product usually precipitates directly from the aqueous medium.

-

Filtration: Filter the solid and wash with diethyl ether to remove unreacted aldehyde.

Critical Parameters & Optimization Data

The choice of oxidant and solvent drastically affects the yield. Aldehyde condensation without an oxidant yields the dihydro-intermediate, which is often unstable.